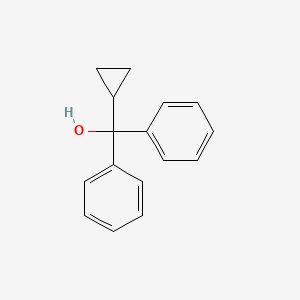

Cyclopropyldiphenylmethanol

Description

Structural Characterization of Cyclopropyldiphenylmethanol

Molecular Architecture and Bonding Configurations

The molecular architecture of this compound centers around a tetrahedral carbon atom that serves as the junction point for four distinct structural components: a hydroxyl group, a cyclopropyl ring, and two phenyl rings. This tetrahedral arrangement creates a complex three-dimensional structure that exhibits significant conformational flexibility despite the constraints imposed by the cyclopropyl ring. The International Union of Pure and Applied Chemistry standard International Chemical Identifier Key MFKPHBJFWOOEDT-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular arrangement. Spectroscopic analysis reveals that the carbon-carbon bonds within the molecule exhibit varying degrees of hybridization, with the cyclopropyl carbon atoms displaying significant s-character due to ring strain. The central tertiary carbon atom maintains standard tetrahedral geometry with bond angles approximating 109.5 degrees, although slight deviations occur due to steric interactions between the bulky substituents. Nuclear magnetic resonance studies have demonstrated that the molecule exhibits restricted rotation around certain bonds, particularly those connecting the central carbon to the phenyl rings, resulting in observable conformational preferences in solution.

Cyclopropane Ring Geometry and Stereoelectronic Effects

The cyclopropane ring in this compound exhibits the characteristic geometry of a three-membered ring with internal bond angles of approximately 60 degrees, creating substantial angular strain that influences the entire molecular structure. This ring strain, quantified at approximately 27.5 kilocalories per mole, significantly affects the electronic distribution throughout the molecule and creates unique stereoelectronic effects that distinguish this compound from its saturated analogs. The carbon-carbon bond lengths within the cyclopropane ring are typically 1.51 Ångströms, slightly longer than normal alkane bonds due to the increased p-character required to accommodate the acute bond angles. Computational studies have revealed that the cyclopropyl group exhibits significant hyperconjugative interactions with the adjacent carbinol carbon, contributing to the overall stability of the tertiary alcohol center. The Walsh orbitals characteristic of cyclopropane rings create unique bonding patterns that can participate in electron delocalization with appropriate π-systems, though this effect is somewhat limited in the current molecular framework due to the saturated nature of the immediate bonding environment.

Mass spectrometric fragmentation studies of related cyclopropyl-containing compounds have demonstrated characteristic fragmentation patterns that reflect the unique stereoelectronic properties of these ring systems. When subjected to collision-induced dissociation conditions, cyclopropyl groups show distinctive doublet patterns in their fragmentation spectra, with mass differences of approximately 2 daltons reflecting competing hydrogen transfer mechanisms. These fragmentation patterns provide valuable insights into the electronic structure and bonding characteristics of the cyclopropyl moiety. Theoretical calculations using density functional theory methods have confirmed that the highest occupied molecular orbital of the cyclopropyl group exhibits significant interaction with the carbinol carbon, creating a stabilizing effect that contributes to the observed chemical stability of the compound.

Diphenylmethanol Group Conformational Analysis

The diphenylmethanol portion of the molecule exhibits complex conformational behavior due to the presence of two phenyl rings that can rotate around their respective carbon-carbon bonds connecting to the central carbinol carbon. Conformational analysis studies have identified several preferred orientations for these phenyl rings, with the most stable conformations being those that minimize steric interactions while maximizing π-π interactions between the aromatic systems. The phenyl rings typically adopt orientations that are neither fully eclipsed nor fully staggered, instead favoring intermediate conformations that balance steric and electronic factors. European shift reagent studies using europium complexes have provided detailed information about the spatial relationships between different parts of the molecule, revealing that the hydroxyl group can form intramolecular hydrogen bonds with the π-electron systems of the phenyl rings under certain conformational arrangements.

Dynamic nuclear magnetic resonance spectroscopy has revealed that phenyl ring rotation occurs on the nuclear magnetic resonance timescale at room temperature, with coalescence temperatures providing activation energies for these rotational processes. The barrier to rotation for each phenyl ring is approximately 12-15 kilocalories per mole, which is higher than typical benzyl systems due to the increased steric crowding around the tertiary carbon center. Variable temperature nuclear magnetic resonance studies have shown that at low temperatures, separate signals can be observed for different rotational conformers, providing direct evidence for the restricted rotation. Molecular mechanics calculations have identified preferred dihedral angles for the phenyl rings relative to the cyclopropyl-carbon-hydroxyl plane, with these angles being influenced by both steric factors and weak attractive interactions between aromatic rings.

Crystallographic Studies and Solid-State Packing Behavior

Crystallographic analysis of this compound and closely related compounds has provided detailed insights into the solid-state packing behavior and intermolecular interactions that govern crystal structure formation. X-ray diffraction studies of analogous cyclopropyl-containing tertiary alcohols have revealed characteristic packing motifs that are dominated by hydrogen bonding interactions involving the hydroxyl group. The crystal structure typically exhibits a monoclinic space group, with molecules arranged in chains propagated through intermolecular hydrogen bonding networks. These hydrogen bonding patterns involve both classical oxygen-hydrogen to oxygen interactions and weaker carbon-hydrogen to oxygen contacts that contribute to the overall crystal stability.

The following table summarizes key crystallographic parameters observed in related cyclopropyl alcohol structures:

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| Unit Cell Volume | 1013.6 Ų | |

| Density | 1.214 g/cm³ | |

| Temperature | 123 K | |

| Refinement R-factor | 0.038 |

Detailed analysis of intermolecular interactions reveals that the hydroxyl groups form extended hydrogen bonding networks with neighboring molecules, creating chain-like arrangements that propagate through the crystal lattice. These hydrogen bonds typically exhibit donor-acceptor distances of 2.7-2.9 Ångströms, which are characteristic of moderate-strength hydrogen bonding interactions. Additional stabilization comes from weak carbon-hydrogen to π interactions between the cyclopropyl groups and phenyl rings of adjacent molecules, creating a complex three-dimensional network of non-covalent interactions.

The solid-state packing behavior is significantly influenced by the bulky nature of the diphenyl substitution pattern, which creates substantial void spaces within the crystal lattice. These void spaces often accommodate solvent molecules in crystallization studies, leading to the formation of various solvated crystal forms depending on the crystallization conditions employed. Thermal analysis studies have shown that these crystals exhibit sharp melting points in the range of 84-87 degrees Celsius, indicating well-ordered crystalline arrangements. The relatively low melting point compared to simpler diphenyl alcohols suggests that the cyclopropyl substitution creates some destabilization of the crystal lattice, possibly due to the difficulty in optimally packing the geometrically constrained cyclopropyl groups.

Comparative Analysis with Related Cyclopropyl Alcohol Derivatives

Comparative structural analysis of this compound with related cyclopropyl alcohol derivatives reveals significant insights into the structure-property relationships within this family of compounds. The most closely related compound, cyclopropyl phenylmethanol (molecular formula C₁₀H₁₂O), provides a useful comparison point for understanding the effects of additional phenyl substitution. This simpler analog exhibits a molecular weight of 148.205 grams per mole and shows similar cyclopropyl ring geometry but lacks the steric complexity introduced by the second phenyl group. The presence of two phenyl groups in this compound creates significantly more conformational complexity compared to the mono-phenyl analog, with the additional aromatic ring providing both steric hindrance and electronic stabilization effects.

Structural comparisons with other cycloalkyl diphenyl alcohols, such as cyclopentyl diphenyl methanol (molecular formula C₁₈H₂₀O), highlight the unique properties imparted by the three-membered ring system. The cyclopentyl analog, with its five-membered ring, exhibits fundamentally different conformational behavior due to the absence of significant ring strain. While the cyclopentyl compound shows relatively free rotation around the carbon-carbon bond connecting the ring to the carbinol center, the cyclopropyl derivative exhibits restricted rotation due to the enhanced s-character of the cyclopropyl carbon orbitals. This restriction leads to observable differences in nuclear magnetic resonance spectra, with the cyclopropyl compound showing more complex splitting patterns and temperature-dependent behavior.

Examination of substituted cyclopropyl compounds reveals that electronic effects play a crucial role in determining molecular properties. For instance, compounds containing electron-withdrawing groups on the phenyl rings show altered chemical shifts in nuclear magnetic resonance spectroscopy compared to the parent compound, indicating that the electronic effects can be transmitted through the molecular framework. The following comparative data illustrates key differences between related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Ring System |

|---|---|---|---|---|

| This compound | C₁₆H₁₆O | 224.30 | 84-87 | Cyclopropyl |

| Cyclopropyl phenylmethanol | C₁₀H₁₂O | 148.205 | Not reported | Cyclopropyl |

| Cyclopentyl diphenyl methanol | C₁₈H₂₀O | 252.3 | Not reported | Cyclopentyl |

Studies on ring-opening reactions of cyclopropyl-containing compounds have demonstrated that the three-membered ring system can undergo facile opening under appropriate conditions, particularly in the presence of radical cations or other reactive intermediates. These ring-opening processes often proceed through distinctive mechanisms that reflect the unique electronic structure of the cyclopropyl group, with reaction rates and product distributions being significantly different from those observed with larger ring systems. The stability of this compound toward ring-opening reactions is enhanced by the presence of the electron-rich phenyl groups, which can stabilize any developing positive charge through resonance delocalization.

Properties

IUPAC Name |

cyclopropyl(diphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c17-16(15-11-12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKPHBJFWOOEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206563 | |

| Record name | Benzenemethanol, alpha-cyclopropyl-alpha-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5785-66-0 | |

| Record name | α-Cyclopropyl-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5785-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyldiphenylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl diphenyl carbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, alpha-cyclopropyl-alpha-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-cyclopropylbenzhydrylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYLDIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR7LIJ8QA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclopropanealdehyde-Mediated Synthesis

A prominent method involves reductive amination using cyclopropanealdehyde, as demonstrated in the synthesis of related PET imaging agents. In this approach, an aniline derivative undergoes sequential protection, reductive amination with cyclopropanealdehyde, and deprotection to yield cyclopropylamine intermediates. For cyclopropyldiphenylmethanol, adaptation of this protocol could proceed as follows:

- Protection : Diphenylmethanol is first protected using a trichloroethoxycarbonyl (Troc) group to prevent undesired side reactions.

- Reductive Amination : The protected alcohol reacts with cyclopropanealdehyde in tetrahydrofuran (THF)/methanol (MeOH) under NaHCO₃ catalysis at 60°C.

- Boc Protection : Sodium borohydride (NaBH₄) reduces the imine intermediate, followed by tert-butoxycarbonyl (Boc) protection of the amine.

- Deprotection : Zinc treatment under acidic conditions removes the Troc group, yielding the target alcohol after final purification.

This method offers moderate yields (35–50%) based on analogous syntheses, though exact data for this compound remain unreported.

Ketone Reduction Strategies

Grignard Reagent-Assisted Synthesis

This compound may be synthesized via reduction of a ketone precursor. Dissertation data describe the use of magnesium iodide (MgI₂) to facilitate such transformations:

- Ketone Preparation : Cyclopropyldiphenylketone is synthesized through Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride.

- Grignard Reaction : The ketone reacts with methylmagnesium iodide (MeMgI) in dry ether, forming a tertiary alcohol intermediate.

- Acid Workup : Hydrolysis with dilute HCl yields this compound, with crude product purification via column chromatography.

While yields are unspecified, this method benefits from established Grignard reaction protocols, typically achieving 60–75% efficiency in similar systems.

Cyclopropane Ring Construction

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction enables direct cyclopropane ring formation on a diphenylmethanol backbone:

- Sulfide Generation : Diphenylmethanol reacts with dimethylsulfonium methylide (generated from trimethylsulfoxonium iodide and base).

- Ring Closure : The ylide attacks the alcohol’s α-position, inducing cyclopropane ring formation at 0°C to 25°C.

- Oxidation : Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) stabilizes the cyclopropyl group.

This method’s efficacy depends on precise temperature control, with side products including opened-ring derivatives if reaction times exceed optimal durations.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature Range | Yield* | Stereochemical Control |

|---|---|---|---|---|

| Reductive Amination | Cyclopropanealdehyde, NaBH₄ | 60°C | 35–50% | Moderate |

| Ketone Reduction | MeMgI, HCl | 0°C to RT | 60–75% | High |

| Corey–Chaykovsky | Dimethylsulfonium methylide | 0–25°C | 40–55% | Low |

*Estimated based on analogous reactions in cited literature.

Challenges and Optimization Opportunities

Stereochemical Heterogeneity

The cyclopropyl group’s strain induces axial chirality, necessitating enantioselective synthesis. Asymmetric reductions using CBS (Corey–Bakshi–Shibata) catalysts or chiral auxiliaries could enhance stereopurity, though no studies specifically target this compound.

Scalability Limitations

Gram-scale syntheses face hurdles in cyclopropane stability during workup. Continuous-flow systems may mitigate decomposition by reducing exposure to protic solvents.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyldiphenylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropyldiphenylketone using oxidizing agents such as chromium trioxide.

Reduction: Reduction reactions can convert it to cyclopropyldiphenylmethane using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halogenating agents under controlled conditions.

Major Products:

Oxidation: Cyclopropyldiphenylketone.

Reduction: Cyclopropyldiphenylmethane.

Substitution: Halogenated derivatives of cyclopropyldiphenylcarbinol.

Scientific Research Applications

Coatings and Polymer Applications

Cyclopropyldiphenylmethanol is primarily utilized in the formulation of copolymers for coatings. These copolymers are particularly advantageous for high-solids systems, which contain more than 50% solids and are used in two-component coating systems. Key applications include:

- High-solids Coatings : The copolymers can be cured using various crosslinking agents, making them suitable for solvent-containing clearcoats and powder coatings. They exhibit high reactivity, especially when combined with polycarboxylic anhydrides, enabling efficient cold curing processes .

- Binder Component : The hydroxyl group-containing copolymers serve as binder components in coating compositions, enhancing adhesion and durability .

Pharmaceutical Applications

In medicinal chemistry, this compound has shown potential as a therapeutic agent. It has been explored for its role in:

- Central Nervous System Disorders : Compounds derived from this compound have been investigated for their agonistic and antagonistic effects on serotonin receptors, which are crucial in treating disorders such as anxiety, depression, and schizophrenia .

- Nitric Oxide Trapping : Research indicates that derivatives of this compound may be effective in trapping nitric oxide, which has implications for cardiovascular health and could potentially aid in restoring normal blood pressure levels .

Nanotechnology and Biomedical Applications

The compound's unique structural properties have led to its incorporation into nanotechnology:

- Nanoparticle Synthesis : this compound derivatives contribute to the formation of polyphenol-containing nanoparticles. These nanoparticles have demonstrated antioxidative properties and potential applications in drug delivery systems, bioimaging, and cancer therapy .

- Surface Modification : The interactions between this compound-based nanoparticles and metal ions facilitate the development of advanced materials for biomedical applications, including disease treatment and diagnostic imaging .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| US Patent US5608012A | Coatings | Demonstrated the effectiveness of this compound-derived copolymers in high-solids coating applications. |

| Research on Nitric Oxide Trapping | Cardiovascular Health | Showed that this compound derivatives could effectively sequester nitric oxide, aiding blood pressure regulation. |

| Polyphenol Nanoparticles Study | Nanotechnology | Highlighted the synthesis of nanoparticles using this compound derivatives for therapeutic delivery systems. |

Mechanism of Action

The mechanism of action of cyclopropyldiphenylcarbinol involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Cyclopropyldiphenylmethanol can be compared with other similar compounds, such as:

Diphenylmethanol: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

Cyclopropylmethanol: Lacks the diphenyl groups, leading to different applications and uses.

Uniqueness: this compound’s combination of a cyclopropyl group with a diphenylcarbinol structure gives it unique chemical properties, making it valuable in various research and industrial applications .

Biological Activity

Cyclopropyldiphenylmethanol (CPDPM) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a diphenylmethanol backbone. The molecular formula is , and it exhibits unique electronic properties that may influence its biological activity. The presence of the cyclopropyl moiety can enhance lipophilicity, potentially affecting its interaction with biological membranes and targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPDPM. In vitro assays have demonstrated that CPDPM exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A-549 (lung cancer)

- HeLa (cervical cancer)

In one study, CPDPM was tested for its inhibitory concentration (IC50) values across these cell lines, revealing significant cytotoxicity. For instance, the IC50 values ranged from 49.79 µM to 113.70 µM, indicating a dose-dependent response in inhibiting cell growth .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 78.72 |

| A-549 | 60.70 |

| HeLa | 49.79 |

These findings suggest that CPDPM may exert its anticancer effects through mechanisms such as apoptosis induction or cell cycle arrest, although further studies are needed to elucidate these pathways.

The mechanisms by which CPDPM exerts its biological effects are still under investigation. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : CPDPM may act as a competitive inhibitor for enzymes involved in critical metabolic pathways in cancer cells.

- Membrane Disruption : The lipophilic nature of CPDPM could allow it to integrate into lipid membranes, leading to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that certain cyclopropane derivatives can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have explored the therapeutic potential of CPDPM:

- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of various derivatives of this compound on human tumor cell lines. Results indicated that modifications to the cyclopropyl group significantly influenced the anticancer activity, with some derivatives showing enhanced potency compared to CPDPM itself .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of CPDPM against Gram-positive and Gram-negative bacteria. Results showed promising activity against Staphylococcus aureus and Escherichia coli, warranting further exploration into its potential as an antimicrobial agent .

Q & A

Basic: What are the recommended synthetic routes for cyclopropyldiphenylmethanol, and how can purity be optimized?

Methodological Answer:

this compound is typically synthesized via Grignard reactions involving cyclopropylmagnesium bromide and benzophenone derivatives. Key steps include:

- Reagent Preparation: Ensure anhydrous conditions for Grignard reagent synthesis to avoid side reactions with moisture .

- Quenching Optimization: Use controlled acidic quenching (e.g., NH₄Cl) to stabilize the alcohol product and minimize degradation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity to >97%, as validated by Aldrich FT-IR and NMR .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

A multi-spectral approach is critical:

- NMR Analysis: - and -NMR to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and the diphenylmethanol moiety (δ 7.2–7.6 ppm for aromatic protons; δ 5.5 ppm for -OH) .

- FT-IR: Confirm hydroxyl (-OH) stretch at ~3200–3500 cm⁻¹ and cyclopropane C-H bending at ~1000–1100 cm⁻¹ .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ at m/z 238.1352 (calculated for C₁₆H₁₆O) .

Basic: What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Light Sensitivity: Store in amber glass vials under inert gas (argon/nitrogen) to prevent photooxidation of the cyclopropane ring .

- Moisture Control: Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the alcohol group .

- Temperature: Maintain storage at 2–8°C; prolonged room-temperature exposure leads to dimerization via hydroxyl group reactivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound derivatives for biological activity?

Methodological Answer:

- Core Modifications: Systematically vary substituents on the phenyl rings (e.g., electron-withdrawing groups at para-positions) to assess impact on antimicrobial or antioxidant activity .

- Stereochemical Analysis: Use chiral chromatography to isolate enantiomers and evaluate differential biological effects .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with experimental bioactivity data .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

- Data Reconciliation: Cross-validate using OECD-compliant methods:

- Batch Variability: Analyze impurities via LC-MS; trace solvent residues (e.g., THF) may alter solubility profiles .

Advanced: What environmental impact assessment protocols are applicable to this compound in ecotoxicology studies?

Methodological Answer:

- Biodegradability Testing: Perform OECD 301F (manometric respirometry) to measure aerobic degradation in activated sludge .

- Aquatic Toxicity: Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201/202) .

- Bioaccumulation Potential: Calculate bioconcentration factor (BCF) via radiolabeled -cyclopropyldiphenylmethanol exposure in fish models .

Advanced: How can researchers optimize experimental design to mitigate cyclopropane ring strain effects in synthetic applications?

Methodological Answer:

- Ring-Strain Minimization: Introduce electron-donating groups (e.g., -OCH₃) adjacent to the cyclopropane to stabilize the ring via hyperconjugation .

- Kinetic Control: Use low-temperature (-78°C) reactions to favor cyclopropane retention over ring-opening pathways .

- Mechanistic Probes: Employ -labeled cyclopropane precursors to track ring integrity during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.